

# 3-(Trifluoromethoxy)phenylacetonitrile molecular weight and formula

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## Compound of Interest

Compound Name:	3-(Trifluoromethoxy)phenylacetonitrile
Cat. No.:	B017178

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## An In-depth Technical Guide to 3-(Trifluoromethoxy)phenylacetonitrile

**Abstract:** This technical guide provides a comprehensive overview of **3-(Trifluoromethoxy)phenylacetonitrile**, a fluorinated aromatic nitrile of significant interest to the chemical, pharmaceutical, and material science sectors. The document delineates its fundamental chemical and physical properties, discusses its pivotal role as a synthetic intermediate, and outlines its applications. Furthermore, it covers essential spectroscopic data for characterization, safe handling protocols, and a complete set of references for further investigation. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile building block.

## Core Chemical Identity and Properties

**3-(Trifluoromethoxy)phenylacetonitrile**, also known as 3-(Trifluoromethoxy)benzyl cyanide, is a specialty chemical building block. The presence of the trifluoromethoxy (-OCF<sub>3</sub>) group at the meta-position of the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable synthon in medicinal chemistry and materials science.

## Molecular and Structural Data

The fundamental identifiers and molecular properties of **3-(Trifluoromethoxy)phenylacetonitrile** are summarized below.

Identifier	Value	Source
IUPAC Name	2-[3-(trifluoromethoxy)phenyl]acetonitrile	[1]
Synonyms	3-(Trifluoromethoxy)benzyl cyanide	[2]
CAS Number	108307-56-8	[2][3]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> F <sub>3</sub> NO	[1][3]
Molecular Weight	201.15 g/mol	[3]
Exact Mass	201.0399 g/mol	[1]
InChI Key	WZLPHJZVNJXHPV-UHFFFAOYSA-N	[1]
SMILES	C1=CC(=CC(=C1)OC(F)(F)CC#N	[1]

## Physicochemical Characteristics

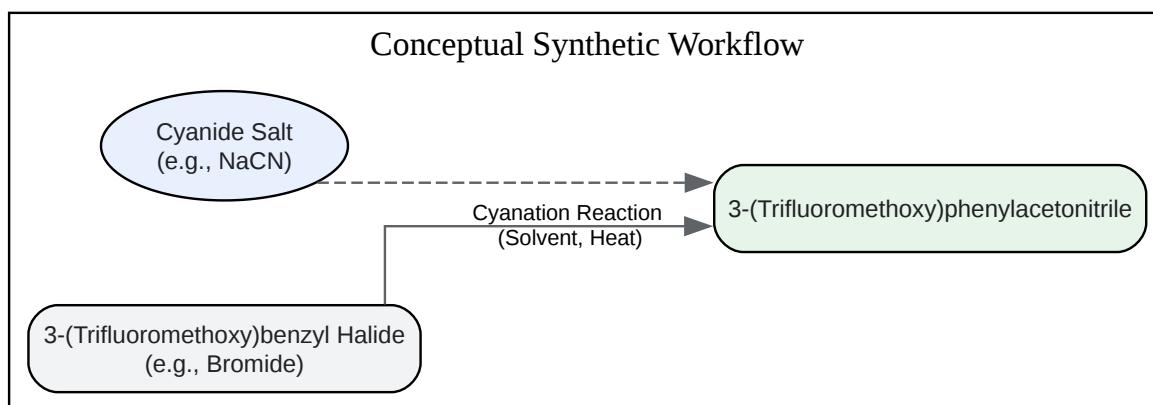
This compound is typically a colorless to light yellow liquid under standard conditions.[4] Its physical properties are critical for designing reaction conditions, purification procedures, and storage protocols.

Property	Value	Source
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	224.2 ± 35.0 °C (Predicted)	[4]
Density	1.289 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
Refractive Index	1.448	[4]
Storage	Sealed in a dry place at room temperature	[4]

## Synthesis and Role as a Chemical Intermediate

While specific, detailed industrial synthesis routes for **3-(Trifluoromethoxy)phenylacetonitrile** are often proprietary, its structure suggests a logical synthetic pathway. The synthesis would likely involve the introduction of the cyanomethyl group (-CH<sub>2</sub>CN) to a 3-trifluoromethoxybenzene precursor. A common method for this transformation is the cyanation of a corresponding benzyl halide (e.g., 3-(trifluoromethoxy)benzyl bromide) with a cyanide salt like sodium or potassium cyanide.

The true value of this compound lies in its utility as an intermediate. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions. The trifluoromethoxy group often enhances the parent molecule's metabolic stability and lipophilicity, which are desirable traits in drug candidates.



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Caption: Conceptual workflow for the synthesis of **3-(Trifluoromethoxy)phenylacetonitrile**.

## Applications in Research and Drug Development

The trifluoromethyl (-CF<sub>3</sub>) and trifluoromethoxy (-OCF<sub>3</sub>) moieties are of profound importance in modern drug discovery. They can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. While specific applications for **3-(Trifluoromethoxy)phenylacetonitrile** are highly specialized, its structural analog, 3-

(Trifluoromethyl)phenylacetonitrile, serves as a key intermediate in the synthesis of pharmaceuticals (including anti-inflammatory and analgesic drugs), agrochemicals, and advanced materials.<sup>[5]</sup> The  $-\text{OCF}_3$  group is often considered a bioisostere of other functional groups and can improve metabolic stability by blocking sites of oxidative metabolism. Therefore, **3-(Trifluoromethoxy)phenylacetonitrile** is a critical building block for creating novel compounds in these fields.

Key areas of application include:

- Medicinal Chemistry: Synthesis of complex heterocyclic systems and lead compounds for various therapeutic targets.
- Agrochemicals: Development of new pesticides and herbicides with enhanced efficacy.
- Material Science: Used in the creation of polymers and other materials with enhanced thermal and chemical resistance due to the fluorinated group.<sup>[5]</sup>

## Spectroscopic and Analytical Profile

Accurate characterization is essential for verifying the identity and purity of the compound.

- Mass Spectrometry (MS): The NIST WebBook provides mass spectrum data for this compound.<sup>[1]</sup> In electron ionization (EI-MS), one would expect to see the molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  201. The fragmentation pattern would likely involve the loss of the trifluoromethoxy group and cleavage at the benzylic position.
- Infrared Spectroscopy (IR): The IR spectrum is a key tool for identifying functional groups. The NIST WebBook contains a gas-phase IR spectrum for this compound.<sup>[1]</sup> Key expected vibrational frequencies include:
  - $\sim 2250 \text{ cm}^{-1}$ : A sharp, medium-intensity peak characteristic of the nitrile ( $\text{C}\equiv\text{N}$ ) stretch.
  - $\sim 3050\text{-}3100 \text{ cm}^{-1}$ : Aromatic C-H stretching.
  - $\sim 2850\text{-}2950 \text{ cm}^{-1}$ : Aliphatic C-H stretching from the methylene ( $-\text{CH}_2-$ ) group.
  - $\sim 1100\text{-}1300 \text{ cm}^{-1}$ : Strong C-F stretching bands from the  $-\text{OCF}_3$  group.

- ~1600 cm<sup>-1</sup> and ~1475 cm<sup>-1</sup>: Aromatic C=C ring stretching.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum is not available in the search results, the expected signals can be predicted based on the structure:
  - <sup>1</sup>H NMR: One would anticipate a singlet for the two methylene protons (-CH<sub>2</sub>CN) and a complex multiplet pattern in the aromatic region (7.0-8.0 ppm) for the four protons on the benzene ring.
  - <sup>13</sup>C NMR: Signals for the nitrile carbon (~117 ppm), the methylene carbon, multiple aromatic carbons, and the quartet characteristic of the trifluoromethoxy carbon due to coupling with fluorine would be expected.
  - <sup>19</sup>F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF<sub>3</sub> group.

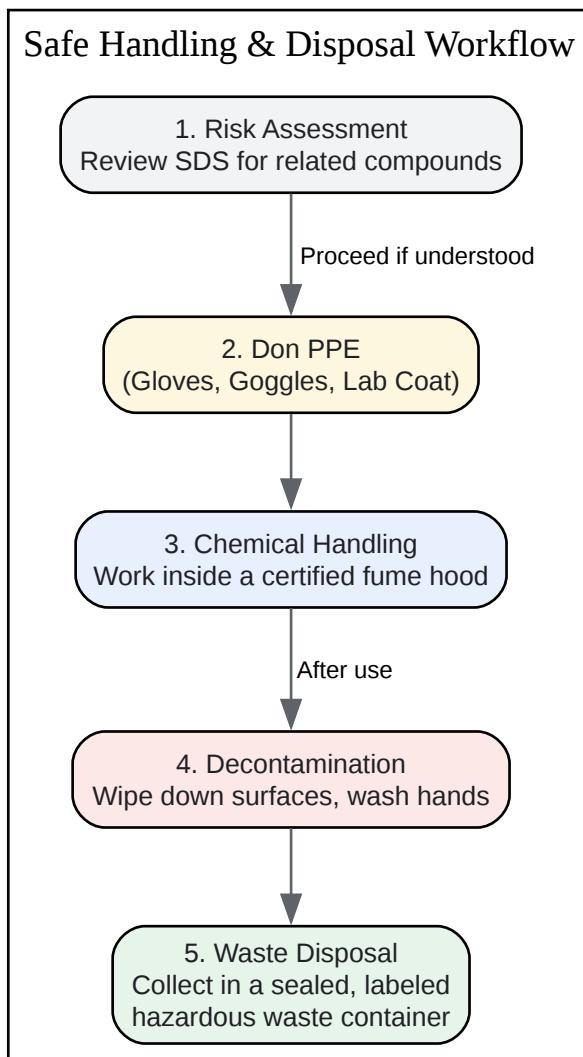
## Safety, Handling, and Disposal

As with any laboratory chemical, proper safety protocols must be followed. Although a specific Safety Data Sheet (SDS) for the methoxy variant was not retrieved, the safety profile can be inferred from related compounds like 2-(Trifluoromethyl)phenylacetonitrile and general chemical principles. Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[6][7][8]

### General Safety Precautions:

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. [9]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[8][9] Wash hands thoroughly after handling.
- Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, foam, or carbon dioxide extinguishers.[9]

- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Waste is typically classified as hazardous.[9]



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Caption: A standardized workflow for the safe handling and disposal of nitrile compounds.

## Conclusion

**3-(Trifluoromethoxy)phenylacetonitrile** is a highly valuable and versatile fluorinated building block. Its unique combination of a reactive nitrile handle and a metabolically robust trifluoromethoxy group makes it an attractive intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its

chemical properties, spectroscopic data, and safety requirements is paramount for its effective and safe utilization in research and development.

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